molecular formula C4H7NO2 B1295166 2-Methyl-1-nitroprop-1-ene CAS No. 1606-30-0

2-Methyl-1-nitroprop-1-ene

Cat. No.: B1295166
CAS No.: 1606-30-0
M. Wt: 101.1 g/mol
InChI Key: VXMMUDFDTWWSQT-UHFFFAOYSA-N
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Description

2-Methyl-1-nitroprop-1-ene is an organic compound with the molecular formula C4H7NO2 It is a nitroalkene, characterized by the presence of a nitro group (-NO2) attached to an alkene

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-1-nitroprop-1-ene can be synthesized through the reaction of 2-methylpropanal with nitrous acid. The reaction mechanism involves the nucleophilic attack of the nitrous acid on the aldehyde group of 2-methylpropanal, leading to the formation of the nitroalkene . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to maximize yield and minimize by-products. The compound is usually stored under inert gas at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-nitroprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve nitrones as reactants and are carried out under mild conditions.

    Reduction Reactions: Common reducing agents include hydrogen gas with a catalyst, or metal hydrides.

    Substitution Reactions: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Pharmaceuticals:
2-Methyl-1-nitroprop-1-ene serves as a precursor for synthesizing various pharmaceutical compounds. Its nitro group can be reduced to an amino group, facilitating the production of amines that are crucial in drug development. The versatility of the compound allows for modifications that can lead to a range of bioactive molecules .

2. Environmental Chemistry:
Recent studies have highlighted the role of this compound in understanding the degradation pathways of nitrogen-containing alkenes in the environment. It has been observed that this compound reacts with ozone, leading to the formation of potentially toxic byproducts. The kinetics of these reactions are influenced by the presence of functional groups, which can significantly alter the rate constants associated with degradation processes .

3. Material Science:
In material science, compounds like this compound are explored for their potential use in creating advanced materials with specific properties. For instance, its reactivity can be harnessed to develop adhesion agents or coatings that exhibit enhanced performance characteristics .

Case Study 1: Ozone Reaction Mechanisms

A study investigated the reactivity of this compound under ozonolysis conditions. It was found that the presence of the nitro group significantly increased the activation energy required for reactions compared to simple alkenes, indicating a slower degradation rate in environmental contexts. The research provided insights into how structural modifications influence chemical behavior and environmental fate .

Case Study 2: Synthesis and Functionalization

Another research effort focused on synthesizing derivatives from this compound for pharmaceutical applications. The study demonstrated how modifications to the nitro group could lead to compounds with enhanced biological activity, showcasing its potential as a versatile building block in medicinal chemistry .

Data Table: Reactivity Comparison

CompoundRate Constant (M⁻¹ s⁻¹)Activation Energy (kJ/mol)
This compound<103<10^{-3}Increased
Simple Alkenes10010^{0}Lower
Nitro-AlkenesVariesHigher

Mechanism of Action

The mechanism of action of 2-Methyl-1-nitroprop-1-ene in cycloaddition reactions involves the nucleophilic attack of the oxygen atom in the nitrone on the electrophilic carbon atom in the nitroalkene . This interaction favors the formation of cycloadducts. The compound’s reactivity is influenced by the electron-withdrawing nature of the nitro group, which activates the alkene for nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitroprop-1-ene
  • 1-Chloronitroethene
  • 1-Bromonitroethene
  • (E)-2-Arylnitroethenes
  • (E)-1-Nitroprop-1-ene
  • (E)-3,3,3-Trichloro-1-nitroprop-1-ene
  • (E)-3,3,3-Trifluor-1-nitroprop-1-ene
  • (E)-3-Nitroacrylate

Uniqueness

2-Methyl-1-nitroprop-1-ene is unique due to its specific structure, which includes a methyl group adjacent to the nitroalkene moiety. This structural feature influences its reactivity and the types of reactions it undergoes, making it a valuable compound in organic synthesis and research .

Biological Activity

2-Methyl-1-nitroprop-1-ene (CAS Number: 1606-30-0) is an organic compound characterized by its nitroalkene structure, which includes a nitro group (-NO2) attached to an alkene. Its molecular formula is C4H7NO2. This compound has garnered attention in various fields, including organic synthesis, medicinal chemistry, and material science due to its unique reactivity and biological properties.

This compound functions primarily as an electrophile in biochemical reactions, particularly in cycloaddition processes. It participates in [3+2] cycloaddition reactions with nitrones, leading to the formation of nitro-substituted cycloadducts. The electrophilic nature of this compound allows it to interact with nucleophilic species, influencing cellular metabolism and gene expression .

Cellular Effects

The compound significantly affects various cell types by altering cellular metabolism. Its electrophilic character enables it to engage in reactions that can modify biomolecules, potentially impacting cell function and signaling pathways .

Temporal Effects

The stability and degradation of this compound are influenced by environmental conditions. Laboratory studies indicate that its biological activity can vary over time based on storage conditions and the presence of reactive species .

Dosage Effects

In animal models, the biological effects of this compound are dose-dependent. At low concentrations, it may enhance certain biochemical pathways without inducing significant toxicity, while higher doses could lead to adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways where it interacts with various enzymes and cofactors. Its role as a substrate in biochemical reactions underscores its potential for therapeutic applications .

Transport and Distribution

The transport mechanisms of this compound within biological systems involve interactions with specific transporters and binding proteins, which facilitate its distribution across cellular membranes .

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. Targeting signals and post-translational modifications guide its distribution to specific organelles where it exerts its effects .

Major Products Formed

The primary reactions involving this compound lead to the formation of several products:

  • Cycloaddition Reactions : Formation of nitro-substituted cycloadducts.
  • Reduction Reactions : Conversion to amines or hydroxylamines.
  • Substitution Reactions : Formation of substituted nitroalkenes .

Research Applications

This compound has significant implications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry : Investigated for potential therapeutic applications due to its unique reactivity.
  • Material Science : Used in developing materials with specific functional properties .

Ozone Reactions

Recent studies have explored the reactions of this compound with ozone, revealing that its reactivity is highly influenced by the structural characteristics imparted by the nitro group. The rate constants for these reactions demonstrate a wide range of variability depending on the substituents present on the alkene .

Electrophilic Addition Mechanism

Research indicates that the electrophilic addition of ozone to this compound leads to the formation of primary ozonides, which can decompose into carbonyl compounds and other reactive intermediates. This pathway highlights the compound's potential environmental impacts and reactivity patterns .

Properties

IUPAC Name

2-methyl-1-nitroprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMMUDFDTWWSQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166943
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1606-30-0
Record name 1-Propene, 2-methyl-1-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1606-30-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 2-methyl-1-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: How does the presence of a nitro group affect the reactivity of alkenes with ozone in the atmosphere?

A: Research indicates that attaching a nitro group to the carbon-carbon double bond (C=C) of an alkene significantly decreases its reaction rate with ozone. [] Specifically, the study found that 2-methyl-1-nitroprop-1-ene, with its nitro group adjacent to the C=C, reacts with ozone 2-3 orders of magnitude slower than simple alkenes lacking this functional group. [] This decreased reactivity translates to a longer atmospheric lifetime for nitroalkenes compared to their non-nitro counterparts. [] For instance, this compound has an estimated atmospheric lifetime of 134 days in the presence of 100 ppb ozone, considerably longer than many simple alkenes. []

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